Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Description
Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), commonly referred to by its trade name Antioxidant 1010, is a high-molecular-weight hindered phenolic antioxidant. Its molecular formula is C₇₃H₁₀₈O₁₂, with a molecular weight of 1,177.63–1,177.66 g/mol . Structurally, it consists of a pentaerythritol core esterified with four 3,5-di-tert-butyl-4-hydroxyhydrocinnamate groups, providing exceptional radical scavenging capacity .
Properties
IUPAC Name |
[2,2-bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxymethyl]-3-hydroxypropyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H84O10/c1-50(2,3)38-25-35(26-39(47(38)61)51(4,5)6)19-22-44(58)64-32-56(31-57,33-65-45(59)23-20-36-27-40(52(7,8)9)48(62)41(28-36)53(10,11)12)34-66-46(60)24-21-37-29-42(54(13,14)15)49(63)43(30-37)55(16,17)18/h25-30,57,61-63H,19-24,31-34H2,1-18H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTOWUBLEPQHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(CO)(COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)COC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H84O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904998 | |
| Record name | Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
917.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84633-54-5 | |
| Record name | 1,1′-[2-[[3-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]methyl]-2-(hydroxymethyl)-1,3-propanediyl] bis[3,5-bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84633-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084633545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[2-[[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]methyl]-2-(hydroxymethyl)-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[2-[[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]methyl]-2-(hydroxymethyl)-1,3-propanediyl] ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PENTAERYTHRITOL TRIS(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2693091677 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Michael Addition and Transesterification Pathway
Reaction Mechanism
The synthesis begins with a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming the intermediate methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (dibutyl-phloretic ester). This intermediate undergoes transesterification with pentaerythritol under elevated temperatures (180–200°C) to yield the tris-ester derivative. The reaction’s progression is sensitive to molar ratios: a pentaerythritol-to-ester ratio of 1:3.5 favors tris-ester formation over the tetra-ester.
Catalytic Systems
- Basic Catalysts : Lithium hydroxide (LiOH) or sodium methoxide (NaOMe) are employed at 0.5–1.5 wt% to initiate transesterification.
- Lewis Acid Co-Catalysts : Zinc acetate or titanium(IV) isopropoxide (0.2–0.8 wt%) is introduced midway to drive the reaction toward completion while minimizing tetra-ester byproducts.
Challenges in Product Purity
Commercial batches often contain 5–15% tetra-ester impurities due to incomplete reaction control. Purification involves fractional crystallization using hexane/acetone mixtures, achieving ≥95% tris-ester purity.
Table 1: Representative Reaction Conditions for Transesterification
| Parameter | Range | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Temperature | 180–200°C | LiOH + Zn(OAc)₂ | 78–82 | 92–95 |
| Reaction Time | 8–12 h | NaOMe + Ti(OiPr)₄ | 85–88 | 94–97 |
| Solvent | Xylene or DMF | — | — | — |
High-Pressure Transesterification
Process Overview
A patented high-pressure method (3–4 MPa) accelerates the reaction between methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and pentaerythritol at 130–140°C. The pressurized environment enhances reagent solubility, reducing reaction time to 7–9 hours compared to conventional methods.
Chemical Reactions Analysis
Types of Reactions
Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) primarily undergoes oxidation and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Substitution: It can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include various oxidized derivatives and substituted phenolic compounds, which retain the antioxidant properties of the parent compound .
Scientific Research Applications
Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) has a wide range of applications in scientific research:
Biology: Investigated for its potential antioxidant properties in biological systems, protecting cells from oxidative stress.
Medicine: Explored for its potential use in drug formulations to enhance the stability and shelf-life of pharmaceutical products.
Mechanism of Action
The compound exerts its effects through its antioxidant properties. The sterically hindered phenolic groups donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This mechanism involves the stabilization of free radicals and the interruption of radical chain reactions, thereby protecting the integrity of the polymers or biological systems .
Comparison with Similar Compounds
Key Properties:
- Solubility: Soluble in benzene, acetone, and chloroform; slightly soluble in ethanol; insoluble in water .
- Melting Point : 115–118°C .
- Applications : Primarily used to stabilize polyolefins (e.g., polyethylene, polypropylene) against thermal oxidation during processing and long-term storage .
- Synergy : Often combined with phosphites (e.g., tris(2,4-di-tert-butylphenyl)phosphite) to enhance stabilization efficiency, where phosphites act as short-term stabilizers during melt processing .
Comparison with Similar Compounds
Butylated Hydroxytoluene (BHT)
Key Insight : BHT is preferred for rapid stabilization during polymer processing, while Antioxidant 1010 excels in long-term thermal stability .
Tris(2,4-di-tert-butylphenyl)phosphite
Key Insight: Phosphites complement phenolic antioxidants by mitigating oxidative damage during high-temperature processing, whereas Antioxidant 1010 provides enduring protection .
Irganox 1098
Key Insight : Structural differences dictate polymer compatibility, with Antioxidant 1010 being tailored for polyolefins .
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
| Parameter | Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | Octadecyl Ester |
|---|---|---|
| Molecular Design | Tetra-functional (four phenolic groups) | Mono-functional (single phenolic group) |
| Mobility in Polymer | Low (due to bulkier structure) | Higher (due to linear alkyl chain) |
| Radical Scavenging | Higher efficiency due to multiple active sites | Limited by single active site |
Key Insight: The multi-functional design of Antioxidant 1010 enhances its antioxidative capacity compared to mono-substituted analogs .
Degradation and Environmental Impact
- Degradation Products: Under pyrolysis or irradiation, Antioxidant 1010 fragments into compounds like 2,4-di-tert-butylphenol and quinone methides . These products are consistent across hindered phenols but differ from phosphite-derived breakdown products .
- Environmental Profile : Demonstrates higher biodegradability than BHT and EDTA, with a SPOT score of 10 (vs. 8.84 for BHT/EDTA) in eco-toxicity assessments .
Biological Activity
Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), often referred to as PTBHC, is a sterically hindered phenolic antioxidant. This compound is primarily employed in the stabilization of polymers, particularly polyethylene and polypropylene, to prevent oxidative degradation. Its molecular formula is with a CAS number of 14401630 .
PTBHC exhibits its biological activity primarily through its antioxidant properties. It functions by donating hydrogen atoms to free radicals, effectively neutralizing them and preventing oxidative damage to cellular components such as lipids, proteins, and DNA. This mechanism is crucial in maintaining cellular integrity and function.
Key Processes:
- Free Radical Scavenging : PTBHC actively interacts with reactive oxygen species (ROS), reducing oxidative stress within cells.
- Enzyme Interaction : The compound enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, which are vital for detoxifying ROS.
Cellular Effects
Research indicates that PTBHC positively influences various cellular processes:
- Cell Viability : Studies show that PTBHC can enhance cell viability and reduce apoptosis across different cell types.
- Gene Expression : The compound affects gene expression related to stress response and apoptosis pathways, contributing to its protective effects against oxidative damage.
Dosage Effects in Animal Models
The biological effects of PTBHC vary with dosage:
- Low to Moderate Doses : These doses have demonstrated significant antioxidant protection without adverse effects.
- High Doses : At elevated levels, PTBHC may induce toxicity, particularly affecting liver and kidney functions. It is crucial to identify the optimal dosage for therapeutic applications while minimizing risks.
Temporal Effects in Laboratory Settings
PTBHC's antioxidant activity is relatively stable under standard laboratory conditions but may decrease over time due to gradual degradation. Long-term studies suggest that the compound can maintain protective effects on cellular functions for several weeks, although its efficacy may diminish.
Case Studies
- Polymer Stabilization : In a study focusing on polymer chemistry, PTBHC was shown to significantly enhance the oxidative stability of polyethylene films under UV exposure. This application demonstrates its utility not only in industrial settings but also in protecting materials from environmental degradation.
- Cellular Protection : A series of experiments conducted on human fibroblast cells revealed that treatment with PTBHC led to a marked decrease in markers of oxidative stress compared to untreated controls. This suggests a potential role for PTBHC in therapeutic applications aimed at reducing oxidative damage in human tissues.
Comparative Analysis
| Property | Pentaerythritol Tris(3,5-Di-tert-butyl-4-hydroxyhydrocinnamate | Pentaerythritol Tetrakis(3,5-Di-tert-butyl-4-hydroxyhydrocinnamate |
|---|---|---|
| Molecular Formula | ||
| Primary Use | Antioxidant for polymers | Antioxidant for polymers |
| Mechanism | Free radical scavenging | Free radical scavenging |
| Toxicity at High Doses | Yes | Yes |
| Cellular Protection | Enhanced cell viability | Enhanced cell viability |
Q & A
Q. What spectroscopic techniques are essential for characterizing the structural integrity of Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)?
Methodological Answer: To confirm the compound’s structural integrity, use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) spectra to verify tert-butyl groups, hydroxyl protons, and ester linkages.
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify characteristic peaks for phenolic O-H (~3500 cm⁻¹), ester C=O (~1730 cm⁻¹), and aromatic C-H vibrations.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion peak (expected m/z ~1177.6 for [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of substituents.
References : Structural descriptors in , and 23 .
Q. What laboratory handling protocols are critical for maintaining the stability of this compound?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (e.g., argon) at ≤4°C to prevent oxidation and hydrolysis.
- Moisture Control : Use desiccants (e.g., silica gel) in storage environments, as moisture accelerates ester bond hydrolysis.
- Light Exposure : Shield from UV light to avoid phenolic group degradation.
- Solvent Compatibility : Dissolve in non-polar solvents (e.g., toluene, chloroform) rather than water or alcohols.
References : Stability data from , and 14 .
Advanced Research Questions
Q. How can degradation products of this compound be identified under thermal stress?
Methodological Answer:
- Pyrolysis-GC-MS : Heat samples to 300–400°C in an inert atmosphere; monitor side-chain fragmentation (e.g., tert-butyl group loss) and detect breakdown products like methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (m/z 277) .
- LC-FT-MS : Use reverse-phase chromatography with C18 columns and high-resolution MS to identify polar degradation products (e.g., hydroxylated derivatives).
- Kinetic Studies : Apply Arrhenius equations to model degradation rates under varying temperatures.
References : Thermal decomposition pathways in , and 13 .
Q. What analytical strategies are effective for quantifying impurities in synthesized batches?
Methodological Answer:
- GC-MS with Solvent Standards : Calibrate using methyl- and ethyl-ester derivatives (e.g., m/z 277 and 291) to detect residual monomers or side products .
- HPLC-UV/Vis : Employ a gradient elution method (acetonitrile/water) with UV detection at 280 nm (phenolic absorbance) to quantify unreacted starting materials.
- NMR Spiking : Add known impurities (e.g., hexadecanoic acid) to compare integration ratios in ¹H NMR spectra.
References : Impurity profiling in , and 15 .
Q. How does the compound’s antioxidant efficacy vary in polymer matrices, and how is this measured?
Methodological Answer:
- Oxidation Induction Time (OIT) : Use differential scanning calorimetry (DSC) to measure the time until exothermic oxidation onset in polypropylene blends.
- Accelerated Aging Tests : Expose polymer films to 80°C and 50% humidity; track carbonyl index changes via FT-IR (peak ~1715 cm⁻¹).
- ESR Spectroscopy : Detect radical scavenging activity by monitoring signal decay of stable radicals (e.g., DPPH) in polymer extracts.
References : Polymer interaction studies in , and 20 .
Q. What biological models are suitable for evaluating the compound’s antioxidant activity in vivo?
Methodological Answer:
- Rodent Studies : Administer via oral gavage (10–50 mg/kg body weight) and measure serum markers (e.g., SOD, glutathione peroxidase) .
- In Vitro Cell Assays : Use HepG2 cells to assess cytotoxicity (MTT assay) and ROS reduction (DCFH-DA fluorescence).
- Metabolomics : Apply LC-MS to profile downstream metabolites (e.g., lipid peroxidation products like malondialdehyde).
References : Biological efficacy data from .
Q. How can contradictions in thermal stability data across studies be resolved?
Methodological Answer:
- Control for Humidity : Replicate experiments under rigorously dry conditions to isolate moisture’s impact.
- Cross-Validate Methods : Compare DSC, TGA, and pyrolysis-GC-MS results to confirm decomposition thresholds.
- Statistical Meta-Analysis : Pool data from multiple studies (e.g., Arrhenius parameters) to identify outliers or methodological biases.
References : Stability contradictions in , and 8 .
Q. What computational tools predict the compound’s reactivity in complex chemical environments?
Methodological Answer:
- DFT Calculations : Model H-bonding interactions between phenolic hydroxyls and ester groups to predict hydrolysis susceptibility.
- Molecular Dynamics (MD) : Simulate polymer-blend interfaces to assess antioxidant migration rates.
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with radical scavenging efficiency.
References : Computational approaches inferred from structural data in , and 23 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
